molecular formula C6H9NOS B143889 (E)-2-(2-oxopropylidene)thiazolidine CAS No. 126979-03-1

(E)-2-(2-oxopropylidene)thiazolidine

Cat. No. B143889
M. Wt: 143.21 g/mol
InChI Key: YWTKURIRFABBEI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-oxopropylidene)thiazolidine, also known as thiozolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to a class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus. Thiozolidinedione has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

Mechanism Of Action

Thiozolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Thiozolidinedione has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. It also has anti-inflammatory effects and inhibits the growth of cancer cells. Thiozolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

Thiozolidinedione has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating insulin sensitivity and glucose uptake. Thiozolidinedione is also readily available and can be synthesized in high yields. However, (E)-2-(2-oxopropylidene)thiazolidinedione has limitations as well. It has been associated with several side effects, including weight gain and fluid retention. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been shown to increase the risk of heart failure in some patients.

Future Directions

There are several future directions for research on (E)-2-(2-oxopropylidene)thiazolidinedione. One area of interest is the development of new (E)-2-(2-oxopropylidene)thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of (E)-2-(2-oxopropylidene)thiazolidinedione's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of (E)-2-(2-oxopropylidene)thiazolidinedione's anti-inflammatory effects and its role in regulating gene expression.

Synthesis Methods

Thiozolidinedione can be synthesized through a variety of methods, including the reaction of 2-bromoacetic acid with thiosemicarbazide, followed by cyclization. Another method involves the reaction of 2-mercaptoacetic acid with 2-bromoacetophenone, followed by cyclization. These methods have been optimized to produce high yields of pure (E)-2-(2-oxopropylidene)thiazolidinedione.

Scientific Research Applications

Thiozolidinedione has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

CAS RN

126979-03-1

Product Name

(E)-2-(2-oxopropylidene)thiazolidine

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one

InChI

InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+

InChI Key

YWTKURIRFABBEI-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C=C/1\NCCS1

SMILES

CC(=O)C=C1NCCS1

Canonical SMILES

CC(=O)C=C1NCCS1

synonyms

2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI)

Origin of Product

United States

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